![molecular formula C17H25ClN2O3 B2408860 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride CAS No. 2418644-26-3](/img/structure/B2408860.png)
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves the use of nitrogen heterocycles like the pyrrolidine ring . The pyrrolidine ring is a five-membered ring widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve intermolecular cyclization reactions . For example, 2-cyanoacetamide derivative can undergo cyclization with chloroacetonitrile in the presence of triethylamine (TEA) under reflux in 1,4-dioxane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 340.85. More detailed properties are not explicitly mentioned in the available resources.科学的研究の応用
Benzofuran Derivatives
- Benzofuran Toxicology - Studies show that benzofuran derivatives, which are structurally similar to the compound , can have significant pharmacological effects, such as psychoactive properties, and may pose health risks due to their toxicity and potential for abuse (Barceló & Gomila, 2018).
Benzocaine and Related Compounds
- Benzocaine-induced Methemoglobinemia - Benzocaine, another compound with a somewhat similar structure, has been reported to cause acquired methemoglobinemia, a serious condition where hemoglobin can't effectively release oxygen to body tissues (Novaro et al., 2003).
Benzophenone Derivatives
- Reproductive Toxicity of Benzophenones - Benzophenone derivatives have been studied for their potential reproductive toxicity. Studies suggest that exposure to high levels of benzophenones may disrupt the balance of estrogen and testosterone, potentially leading to reproductive health issues (Ghazipura et al., 2017).
Psychoactive Substances
- Serotonin Syndrome from New Psychoactive Substances (NPS) - New psychoactive substances, which may include benzofuran derivatives, have been associated with serotonin syndrome, a potentially life-threatening condition resulting from over-activation of serotonin receptors (Schifano et al., 2021).
Benzofuran-based Analgesics
- Tapentadol Hydrochloride as Analgesic - Tapentadol, a centrally acting oral analgesic, shows how a compound containing a benzofuran unit can be effectively used in pain management. It's known for mu-opioid-receptor activation and norepinephrine reuptake inhibition (Wade & Spruill, 2009).
Benzofuran in Pathogen Detection
- Volatile Metabolites of Pathogens - Certain bacteria produce volatile organic compounds (VOCs) for detection, and benzofuran derivatives could potentially be used in designing sensors or diagnostic tools to detect these pathogens noninvasively (Bos et al., 2013).
Benzofuran in Epilepsy Treatment
- Perampanel in Status Epilepticus - Perampanel, a drug used in treating epilepsy, is another example of a compound with benzofuran derivatives showing effectiveness in the medical field. It works as a noncompetitive AMPA receptor antagonist (Brigo et al., 2018).
将来の方向性
The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets by binding to them, thereby altering their function . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
Given the complexity of biological systems, it is likely that the compound affects multiple pathways, leading to a variety of downstream effects
Result of Action
The molecular and cellular effects of EN300-26675749’s action are currently unknown. These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context
Action Environment
The action, efficacy, and stability of EN300-26675749 are likely influenced by various environmental factors. These could include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the compound’s performance and minimizing potential side effects.
特性
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-11-6-13-8-16(22-15(13)7-12(11)2)17(20)19-4-3-5-21-14(9-18)10-19;/h6-7,14,16H,3-5,8-10,18H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAUBIGRRXWZTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(C2)C(=O)N3CCCOC(C3)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


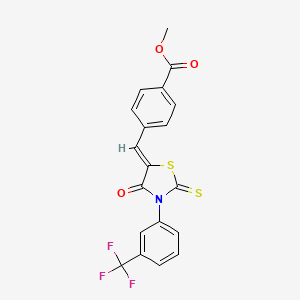


![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)

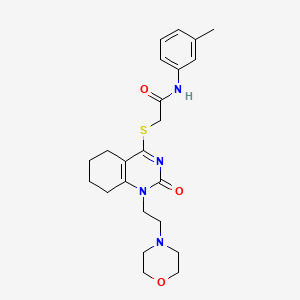
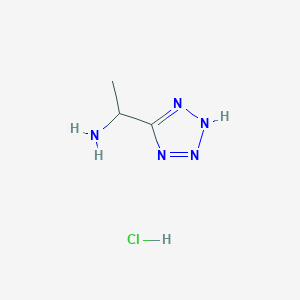
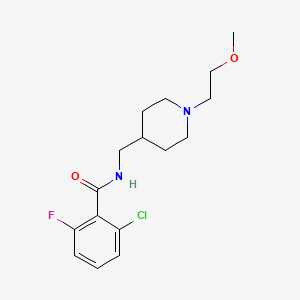
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)
![tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2408794.png)
![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)
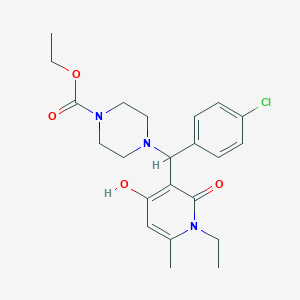
![5-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrobromide](/img/structure/B2408799.png)